molecular formula C6F6I3N3 B12589523 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- CAS No. 649560-97-4

1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)-

Cat. No.: B12589523
CAS No.: 649560-97-4
M. Wt: 608.79 g/mol
InChI Key: MSEUMJCTDRAHRE-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of three difluoroiodomethyl groups attached to the triazine ring. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The reaction conditions often require the presence of catalysts and specific temperature controls to ensure the formation of the desired triazine derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trimerization processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different chemical processes and applications .

Scientific Research Applications

1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- involves its interaction with specific molecular targets and pathways. The compound’s difluoroiodomethyl groups play a crucial role in its reactivity, allowing it to form stable complexes with various biological molecules. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine, 2,4,6-tris(trifluoromethyl)-: Similar in structure but with trifluoromethyl groups instead of difluoroiodomethyl groups.

    2,4,6-Tris(trinitromethyl)-1,3,5-triazine: Contains trinitromethyl groups, leading to different chemical properties and reactivity.

    2,4,6-Tri(2-pyridyl)-1,3,5-triazine: Used in spectrophotometric determination of metals .

Uniqueness

1,3,5-Triazine, 2,4,6-tris(difluoroiodomethyl)- is unique due to the presence of difluoroiodomethyl groups, which impart distinct chemical properties and reactivity. These groups enhance the compound’s ability to participate in various chemical reactions, making it a valuable reagent in both research and industrial applications .

Properties

CAS No.

649560-97-4

Molecular Formula

C6F6I3N3

Molecular Weight

608.79 g/mol

IUPAC Name

2,4,6-tris[difluoro(iodo)methyl]-1,3,5-triazine

InChI

InChI=1S/C6F6I3N3/c7-4(8,13)1-16-2(5(9,10)14)18-3(17-1)6(11,12)15

InChI Key

MSEUMJCTDRAHRE-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NC(=N1)C(F)(F)I)C(F)(F)I)C(F)(F)I

Origin of Product

United States

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